
2-(4-氯苯基)-3-甲基丁酸
描述
2-(4-Chlorophenyl)-3-methylbutanoic acid, more commonly known as chlorpheniramine, is a widely used synthetic antihistamine drug that is used to treat allergies, the common cold, and other respiratory ailments. Chlorpheniramine is a member of the piperazine family of compounds and is closely related to other antihistamines such as diphenhydramine and brompheniramine. Chlorpheniramine is an H1 receptor antagonist, meaning that it blocks the action of histamine, a chemical released by the body during an allergic reaction. By blocking the action of histamine, chlorpheniramine helps to reduce symptoms such as sneezing, itching, and watery eyes.
科学研究应用
杀虫活性:
- Wang et al. (2012) 进行的研究调查了将丁香酚衍生物连接到2-(4-氯苯基)-3-甲基丁酸合成的化合物的杀虫活性。他们发现这些化合物对库蚊幼虫表现出显著的毒性。
合成和电子性质:
- Nazeer et al. (2020) 的研究侧重于合成2-(4-氯苯基)-3-甲基丁酸衍生物并分析其电子性质。这项研究探讨了这些化合物在各种电子应用中的潜力。
饮料中的香气化合物:
- Gracia-Moreno等人(2015)开发了一种方法,用于确定葡萄酒和其他酒精饮料中包括2-(4-氯苯基)-3-甲基丁酸在内的化合物的存在。他们的研究有助于理解这些化合物在饮料中的感官效应 (Gracia-Moreno, Lopez, & Ferreira, 2015)。
农业应用:
- Campos et al. (2015) 进行的研究证明了2-(4-氯苯基)-3-甲基丁酸在固体脂质纳米粒子配方中用于杀菌剂持续释放的应用。这种应用在农业实践中尤为重要。
合成Dysideaproline E:
- Owusu-Ansah等人(2011)报道了(S)-4,4-二氯-3-甲基丁酸的合成,这是2-(4-氯苯基)-3-甲基丁酸衍生物的中间体,用于合成Dysideaproline E,这是一种具有潜在药用应用的化合物 (Owusu-Ansah, Durow, Harding, Jordan, O'Connell, & Willis, 2011)。
抗肿瘤评价和分子对接:
- Al-Suwaidan et al. (2015) 对包括2-(4-氯苯基)-3-甲基丁酸衍生物在内的取代2-苄基丁酮-1,3-二酮的抗肿瘤活性进行了评估。该研究还涉及分子对接以了解它们对癌细胞的作用机制。
环境化学:
- Golubyatnikova et al. (2012) 研究了包括2-(4-氯苯基)-3-甲基丁酸在内的化合物的萃取性能,为环境化学做出了贡献,特别是在酸性萃取的背景下。
植物中杀虫剂代谢物的吸收:
- Fujisawa, Kurosawa, & Katagi (2006) 进行的研究考察了由浮萍吸收和转化的杀虫剂代谢物,包括2-(4-氯苯基)-3-甲基丁酸,突出了它在水生植物中的环境影响和行为。
属性
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMSIIXXKNIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883537 | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-methylbutanoic acid | |
CAS RN |
2012-74-0 | |
| Record name | 2-(4-Chlorophenyl)-3-methylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-3-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-(4-Chlorophenyl)-3-methylbutyric acid formed?
A1: 2-(4-Chlorophenyl)-3-methylbutyric acid is primarily formed through the biodegradation of the pyrethroid insecticide esfenvalerate (also known as fenvalerate). This degradation process involves the cleavage of the ester bond in esfenvalerate, resulting in the formation of 2-(4-Chlorophenyl)-3-methylbutyric acid and 3-phenoxybenzoic acid. [, , , ]
Q2: What is known about the further degradation of 2-(4-Chlorophenyl)-3-methylbutyric acid in the environment?
A2: Research suggests that 2-(4-Chlorophenyl)-3-methylbutyric acid can be further degraded by microorganisms in the soil. Studies using 14C-labelled fenvalerate showed that the acid is broken down into simpler compounds, ultimately leading to the formation of CO2. []
Q3: Are there any microorganisms known to be involved in the biodegradation of 2-(4-Chlorophenyl)-3-methylbutyric acid?
A3: Yes, a bacterial consortium isolated from Brazilian Savannah, consisting of Lysinibacillus xylanilyticus, Bacillus cereus, Lysinibacillus sp., and Bacillus sp., has been shown to effectively degrade esfenvalerate into 2-(4-Chlorophenyl)-3-methylbutyric acid and 3-phenoxybenzoic acid. [] Other studies have focused on marine-derived fungi as potential biodegraders of esfenvalerate and its metabolites, including 2-(4-Chlorophenyl)-3-methylbutyric acid. []
Q4: Can plants metabolize 2-(4-Chlorophenyl)-3-methylbutyric acid?
A4: Yes, plants can metabolize 2-(4-Chlorophenyl)-3-methylbutyric acid. Studies on various plant species, including kidney bean, cabbage, cotton, cucumber, and tomato, have shown that the acid is readily absorbed and conjugated with sugars like glucose and xylose, forming various esters. [] For example, in kidney bean, cabbage, and cucumber plants, it primarily forms glucose and 6-O-malonylglucose esters. []
Q5: How is 2-(4-Chlorophenyl)-3-methylbutyric acid analytically characterized?
A6: Several analytical techniques are employed to identify and quantify 2-(4-Chlorophenyl)-3-methylbutyric acid, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). [, , ]
Q6: What is the molecular formula and weight of 2-(4-Chlorophenyl)-3-methylbutyric acid?
A6: The molecular formula of 2-(4-Chlorophenyl)-3-methylbutyric acid is C11H13ClO2, and its molecular weight is 212.67 g/mol.
Q7: Can 2-(4-Chlorophenyl)-3-methylbutyric acid be optically resolved?
A8: Yes, 2-(4-Chlorophenyl)-3-methylbutyric acid is a chiral molecule and can be optically resolved into its enantiomers. Methods using chiral resolving agents like α-methylbenzylamine and 1-phenyl-2-(4-methylphenyl)ethylamine have been reported for the resolution of this compound. [] Preferential crystallization with achiral amines like diethylamine has also been investigated as a cost-effective alternative for optical resolution. []
Q8: Are there any known applications of 2-(4-Chlorophenyl)-3-methylbutyric acid?
A9: While 2-(4-Chlorophenyl)-3-methylbutyric acid is primarily recognized as a metabolite of esfenvalerate, it serves as a chiral building block in organic synthesis. [, , ] For example, it has been incorporated into the synthesis of novel thiadiazolopyrimidine derivatives with potential herbicidal activity. [] Additionally, researchers have explored its use in synthesizing new pyrethroid compounds containing the eugenol moiety, aiming to enhance insecticidal properties. [, ]
Q9: What are the environmental concerns related to 2-(4-Chlorophenyl)-3-methylbutyric acid?
A10: As a breakdown product of esfenvalerate, the environmental fate and potential effects of 2-(4-Chlorophenyl)-3-methylbutyric acid are important considerations. While it is considered less toxic than the parent compound, its persistence and potential for bioaccumulation warrant further investigation. Understanding its degradation pathways and ecological impact is crucial for assessing its overall environmental risk. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
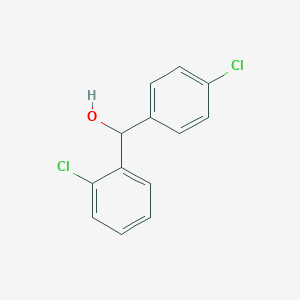
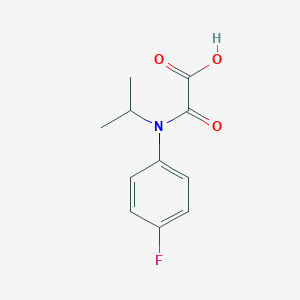
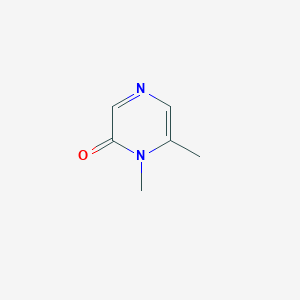
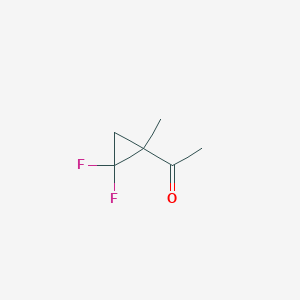


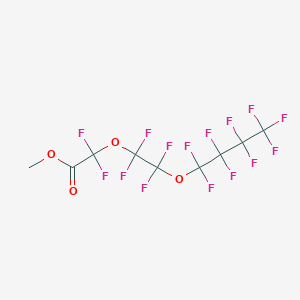
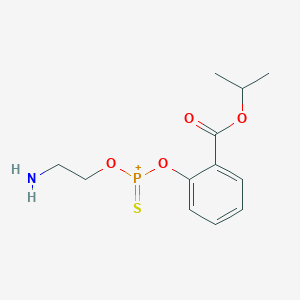

![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
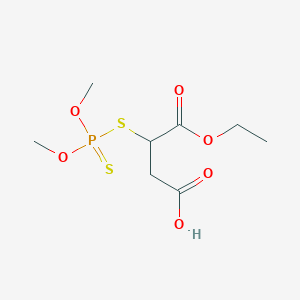

![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)